Journal Name:Journal of Chromatographic Science
Journal ISSN:0021-9665
IF:1.555
Journal Website:http://www.j-chrom-sci.com/
Year of Origin:1969
Publisher:Oxford University Press
Number of Articles Per Year:114
Publishing Cycle:Monthly
OA or Not:Not
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-09 , DOI:
10.1021/acs.est.3c02481
Biodegradation is commonly employed for remediating trichloroethene- or toluene-contaminated sites. However, remediation methods using either anaerobic or aerobic degradation are inefficient for dual pollutants. We developed an anaerobic sequencing batch reactor system with intermittent oxygen supply for the codegradation of trichloroethylene and toluene. Our results showed that oxygen inhibited anaerobic dechlorination of trichloroethene, but dechlorination rates remained comparable to that at dissolved oxygen levels of 0.2 mg/L. Intermittent oxygenation engendered reactor redox fluctuations (−146 to −475 mV) and facilitated rapid codegradation of targeting dual pollutants, with trichloroethene degradation constituting only 27.5% of the noninhibited dechlorination. Amplicon sequencing analysis revealed the predominance of Dehalogenimonas (16.0% ± 3.5%) over Dehalococcoides (0.3% ± 0.2%), with ten times higher transcriptomic activity in Dehalogenimonas. Shotgun metagenomics revealed numerous genes related to reductive dehalogenases and oxidative stress resistance in Dehalogenimonas and Dehalococcoides, as well as the enrichment of diversified facultative populations with functional genes related to trichloroethylene cometabolism and aerobic and anaerobic toluene degradation. These findings suggested that the codegradation of trichloroethylene and toluene may involve multiple biodegradation mechanisms. Overall results of this study demonstrate the effectiveness of intermittent micro-oxygenation in aiding trichloroethene-toluene degradation, suggesting the potential for the bioremediation of sites with similar organic pollutants.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-17 , DOI:
10.1021/acs.est.3c01765
Climate-change-induced extreme weather events increase heat-related mortality and health risks for urbanites, which may also affect urbanites’ expressed happiness (EH) and well-being. However, the links among EH, climate, and socioeconomic factors remain unclear. Here we collected ∼6 million geotagged tweets from 44 Chinese prefecture-level cities based on Sina Weibo and performed a quadratic regression model to explore the relationships between summer heat and EH. A three-stage analysis was developed to examine spatiotemporal heterogeneity and identify factors contributing to disparities in urbanites’ EH. Results show that all cities exhibited a similar hump-shaped relationship, with an overall optimal temperature (OT) of 22.8 °C. The estimated OT varied geographically, with 25.3, 23.8, and 20.0 °C from north to south. Moreover, a 1 standard deviation increase in heatwave intensity was associated with a 0.813 (95% CI: 0.177, 1.449) standard deviation decrease in EH. Notably, within the geographic scope of this study, it was observed that urbanites in northern China and economically underdeveloped cities faced significantly lower heat risks during the summer heat. This research provides insight for future studies and practical applications concerning extreme weather events, urbanites’ mental health, and sustainable urban development goal.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-11 , DOI:
10.1021/acs.est.2c08266
Carbon nanotubes (CNTs) and their derivatives have been widely exploited to activate various oxidants for environmental remediation. However, the intrinsic mechanism of CNTs-driven periodate (PI) activation remains ambiguous, which significantly impedes their scientific progress toward practical application. Here, we found that CNTs can strongly boost PI activation for the oxidation of various phenols. Reactive oxygen species analysis, in situ Raman characterization, galvanic oxidation process experiments, and electrochemical tests revealed that CNTs could activate PI to form high-potential metastable intermediates (CNTs–PI*) rather than produce free radicals and 1O2, thereby facilitating direct electron transfer from the pollutants to PI. Additionally, we analyzed quantitative structure–activity relationships between rate constants of phenols oxidation and double descriptors (e.g., Hammett constants and logarithm of the octanol–water partition coefficient). The adsorption of phenols on CNT surfaces and their electronic properties are critical factors affecting the oxidation process. Besides, in the CNTs/PI system, phenol adsorbed the CNT surfaces was oxidized by the CNTs–PI* complexes, and products were mainly generated via the coupling reaction of phenoxyl radical. Most of the products adsorbed and accumulated on the CNT surfaces realized phenol removal from the bulk solution. Such a unique non-mineralization removal process achieved an extremely high apparent electron utilization efficiency of 378%. The activity evaluation and theoretical calculations of CNT derivatives confirmed that the carbonyl/ketonic functional groups and double-vacancy defects of the CNTs were the primary active sites, where high-oxidation-potential CNTs–PI* were formed. Further, the PI species could achieve a stoichiometric decomposition into iodate, a safe sink of iodine species, without the generation of typical iodinated byproducts. Our discovery provides new mechanistic insight into CNTs-driven PI activation for the green future of environmental remediation.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-14 , DOI:
10.1021/acs.est.3c01646
Interspecies sensitivity to the same chemical can be several orders of magnitude different. Quantifying toxicologically internal levels and toxicokinetic (TK) parameters is critical in elucidating the interspecies sensitivity. Herein, a two-compartmental TK model was constructed to characterize the uptake, distribution, and elimination kinetics toward interspecies sensitivity to an insecticide, imidacloprid. Imidacloprid exhibited the highest lethality to the insect Chironomus dilutus, followed by Lumbriculus variegatus, Hyalella azteca, and Daphnia magna. Interspecies sensitivity of imidacloprid to these invertebrates varied by ∼1000 folds based on water concentrations (LC50). Remarkably, the sensitivity variation decreased to ∼50 folds based on the internal residues (LR50), highlighting the critical role of TK in interspecies sensitivity. A one-compartmental TK model failed to simulate the bioaccumulation of imidacloprid in these invertebrates except for D. magna. Instead, a two-compartmental model successfully simulated the slow elimination of imidacloprid in the remaining three species by internally distinguishing the highly dynamic (C1) and toxicologically available (C2) fractions. We further showed that the species sensitivity of the invertebrates to imidacloprid was significantly related to C2, demonstrating that C2 was toxicologically available and responsible for the toxicity of imidacloprid. This mechanistic-based model bridged the internal distribution of organic contaminants in small invertebrates and the associated toxic potency.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-07 , DOI:
10.1021/acs.est.2c07641
Fine particulate matter (PM2.5) exposure is a leading mortality risk factor in India and the surrounding region of South Asia. This study evaluates the contribution of emission sectors and fuels to PM2.5 mass for 29 states in India and 6 surrounding countries (Pakistan, Bangladesh, Nepal, Bhutan, Sri Lanka, and Myanmar) by combining source-specific emission estimates, stretched grid simulations from a chemical transport model, high resolution hybrid PM2.5, and disease-specific mortality estimates. We find that 1.02 (95% Confidence Interval (CI): 0.78–1.26) million deaths in South Asia attributable to ambient PM2.5 in 2019 were primarily from three leading sectors: residential combustion (28%), industry (15%), and power generation (12%). Solid biofuel is the leading combustible fuel contributing to the PM2.5-attributable mortality (31%), followed by coal (17%), and oil and gas (14%). State-level analyses reveal higher residential combustion contributions (35%–39%) in states (Delhi, Uttar-Pradesh, Haryana) with high ambient PM2.5 (>95 μg/m3). The combined mortality burden associated with residential combustion (ambient) and household air pollution (HAP) in India is 0.72 million (95% CI:0.54–0.89) (68% attributable to HAP, 32% attributable to residential combustion). Our results illustrate the potential to reduce PM2.5 mass and improve population health by reducing emissions from traditional energy sources across multiple sectors in South Asia.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-07 , DOI:
10.1021/acs.est.3c02225
Elevated particulate sulfate concentrations have been frequently observed in coastal areas when air masses are influenced by continental emissions, especially combustion sources like biomass burning. We studied the SO2 uptake by laboratory-generated droplets containing incense smoke extracts and sodium chloride (IS–NaCl) under irradiation and found enhanced sulfate production over pure NaCl droplets, attributable to photosensitization induced by constituents in IS. Low relative humidity and high light intensity facilitated sulfate formation and increased the SO2 uptake coefficient by IS–NaCl particles. Aging of the IS particles further enhanced sulfate production, attributable to the enhanced secondary oxidant production promoted by increased proportions of nitrogen-containing CHN and oxygen- and nitrogen-containing CHON species under light and air. Experiments using model compounds of syringaldehyde, pyrazine, and 4-nitroguaiacol verified the enhancements of CHN and CHON species in sulfate formation. This work provides experimental evidence of enhanced sulfate production in laboratory-generated IS–NaCl droplets via enhanced secondary oxidant production triggered by photosensitization in multiphase oxidation processes under light and air. Our results can shed light on the possible interactions between sea salt and biomass burning aerosols in enhancing sulfate production.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-07 , DOI:
10.1021/acs.est.3c03775
Surveillance of antimicrobial resistance is essential for an effective One Health response. This study explores the efficacy of European honey bees (Apis mellifera) for biomonitoring antimicrobial resistance (AMR) in urban areas. Class 1 integrons (intI1) are investigated as a universal AMR indicator, as well as associated cassette arrays and trace element contaminants at a city-wide scale. Class 1 integrons were found to be pervasive across the urban environment, occurring in 52% (75/144) of the honey bees assessed. The area of waterbodies within the honey bee’s foraging radius was associated with intI1 prevalence, indicating an exposure pathway for future investigation to address. Trace element concentrations in honey bees reflected urban sources, supporting the application of this biomonitoring approach. As the first study of intI1 in honey bees, we provide insights into the environmental transfer of bacterial DNA to a keystone species and demonstrate how intI1 biomonitoring can support the surveillance of AMR.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.est.3c00796
The Global Monitoring Plan of the Stockholm Convention on Persistent Organic Pollutants (POPs) was established to generate long-term data necessary for evaluating the effectiveness of regulatory measures at a global scale. After 15 years of passive air monitoring (2003–2019), MONET is the first network to produce sufficient data for the analysis of continuous long-term temporal trends of POPs in air across the entire European continent. This study reports long-term concentrations of 20 POPs monitored at 32 sites in 27 European countries. As of January 1, 2019, the concentration ranges (pg/m3) were 1.1–52.8 (∑6PCB), 0.3–8.5 (∑12dl-PCB), 0.007–0.175 (∑17PCDD/F), 0.02–2.2 (∑9PBDE), 0.4–24.7 (BDE 209), 0.5–247 (∑6DDT), 1.7–818 (∑4HCH), 15.8–74.7 (HCB), and 5.9–21.5 (PeCB). Temporal trends indicate that concentrations of most POPs have declined significantly over the past 15 years, with median annual decreases ranging from −8.0 to −11.5% (halving times of 6–8 years) for ∑6PCB, ∑17PCDD/F, HCB, PeCB, and ∑9PBDE. Furthermore, no statistically significant differences were observed in either the trends or the concentrations of specific POPs at sites in Western Europe (WEOG) compared to sites in Central and Eastern Europe (CEE), which suggests relatively uniform compound-specific distribution and removal at the continental scale.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-19 , DOI:
10.1021/acs.est.3c02770
Polycyclic aromatic hydrocarbons (PAHs) have frequently been suspected of governing crude oil toxicity because of similar morphological defects in fish. However, PAH concentrations are often not high enough to explain the observed crude oil toxicity. We hypothesize that one PAH can enhance the metabolism and toxicity of another PAH when administered as a mixture. Early life stage Atlantic haddock (Melanogrammus aeglefinus) were in this study exposed to phenanthrene in the presence and absence of 3-methylchrysene that is known to induce the metabolic enzyme cytochrome P450 1A via cyp1a gene expression. Uptake, metabolism, and multiple toxicity endpoints were then measured in a time-course study up to 3 days post-hatching. Passive dosing provided aqueous concentrations ≈180 μg/L for phenanthrene and ≈0.6 μg/L for 3-methylchrysene, which resulted in tissue concentrations ≈60 μg/g ww for phenanthrene and ≈0.15 μg/g ww for 3-methylchrysene. The low concentration of 3-methylchrysene led to the elevated expression of cyp1a but no toxicity. Levels of phenanthrene metabolites were 5-fold higher, and morphological defects and cardiotoxicity were consistently greater when co-exposed to both compounds relative to phenanthrene alone. This work highlights the metabolic activation of PAH toxicity by a co-occurring PAH, which can lead to excess toxicity, synergistic effects, and the overproportional contribution of PAHs to crude oil toxicity.
Journal of Chromatographic Science ( IF 1.555 ) Pub Date: 2023-07-25 , DOI:
10.1021/acs.est.3c01049
As a phenylpyrazole insecticide, flufiprole is an important substitute for fipronil in the agricultural field of China. However, its bioaccumulation and metabolism in terrestrial organisms especially in the lizards living in the agricultural area have rarely been investigated. As an ectothermic animal, lizards are also sensitive to temperature changes. Considering global warming, this study measured bioaccumulation, metabolism, and hepatotoxicity of flufiprole in the Chinese native lizard (Eremias argus) under different temperature stresses. Lizards exposed to flufiprole-contaminated soil adsorbed flufiprole through the skin and flufiprole was preferred to accumulate in lizard liver and brain. The oxidation product fipronil sulfone was the main metabolite of flufiprole in both lizard liver and human liver microsomes, which were mainly metabolized by lizard CYP3A19 or human CYP3A4. The fipronil sulfone concentration increased with increased temperature in lizard tissues. In addition, more serious oxidative damage was shown under higher temperature as the glutathione (GSH), malondialdehyde (MDA), and 8-hydroxy-2′-deoxyguanosine (8-OHdG) levels in lizards increased with increased temperature after flufiprole exposure. Flufiprole exposure also induced lizard liver lesions, and these lesions became more serious in the higher-temperature groups. This study provided new insights into the risk assessment of flufiprole in lizards under global warming.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | BIOCHEMICAL RESEARCH METHODS 生化研究方法4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.30 | 49 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/jcs